molecular formula C8H17NO B13555546 1-(4-Aminocyclohexyl)ethanol

1-(4-Aminocyclohexyl)ethanol

Cat. No.: B13555546
M. Wt: 143.23 g/mol
InChI Key: PLNAXKOVJPEUQU-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)ethanol is an organic compound characterized by a cyclohexane ring substituted with an amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)ethanol typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, followed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction conditions generally include a temperature range of 40-50°C and a pressure of 1-4 bar .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclohexyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines, primary alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)ethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Aminocyclohexyl)ethanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of an amino group and an ethanol moiety on a cyclohexane ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-aminocyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(10)7-2-4-8(9)5-3-7/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNAXKOVJPEUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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